N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NOS/c17-13-4-6-14(7-5-13)23-9-8-21-15(22)11-2-1-3-12(10-11)16(18,19)20/h1-7,10H,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAVIUVUVTZVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling Pathway
Step 1: Synthesis of 3-(Trifluoromethyl)benzoyl Chloride
3-(Trifluoromethyl)benzoic acid (1.0 eq) reacts with thionyl chloride (1.2 eq) in anhydrous dichloromethane at 40°C for 3 hr, achieving 95% conversion (GC-MS analysis). Excess reagent removal via rotary evaporation yields the acyl chloride as a pale yellow liquid.
Step 2: Preparation of 2-(4-Bromophenyl)sulfanylethylamine
4-Bromothiophenol (1.05 eq) undergoes nucleophilic displacement with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ (2.0 eq) in DMF at 80°C for 6 hr. Extraction with ethyl acetate and subsequent purification by silica chromatography affords the amine in 82% yield (HPLC purity 98.5%).
Step 3: Coupling Reaction
Acylation proceeds under Schotten-Baumann conditions:
- 3-(Trifluoromethyl)benzoyl chloride (1.0 eq) in THF
- 2-(4-Bromophenyl)sulfanylethylamine (1.1 eq)
- Triethylamine (2.0 eq) as HCl scavenger
- 0°C to room temperature, 12 hr stirring
Table 1. Solvent Optimization for Amide Formation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 99.1 |
| DCM | 8.9 | 65 | 97.8 |
| DMF | 36.7 | 71 | 98.3 |
| Acetonitrile | 37.5 | 68 | 96.5 |
THF demonstrates optimal balance between nucleophilicity and side reaction suppression.
Alternative Hydrogenation Route
A patent-protected method (US20140155445A1) employs catalytic hydrogenation for dehalogenation:
- Prepare N-[2-(4-iodophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide
- Hydrogenate with 5% Pd/C (0.15 eq) in ethanol at 50 psi H₂
- Brominate resulting intermediate with NBS in CCl₄
This three-step sequence achieves 67% overall yield but requires strict control of bromination stoichiometry to prevent di-substitution.
Reaction Mechanism and Kinetic Studies
The rate-determining step in amide formation involves nucleophilic attack by the amine on the electrophilic carbonyl carbon. Hammett studies reveal the trifluoromethyl group's strong meta-directing effect (σₚ = 0.54) retards acylation rates compared to unsubstituted benzamides. Arrhenius analysis gives an activation energy of 72 kJ/mol in THF, with entropy change ΔS‡ = -110 J/mol·K, indicative of a highly ordered transition state.
Purification and Analytical Characterization
Crude product purification employs sequential techniques:
- Acid-Base Extraction : Remove unreacted amine using 1M HCl washes
- Crystallization : Hexane/ethyl acetate (3:1) at -20°C yields needle-like crystals
- Column Chromatography : Silica gel (230-400 mesh) with gradient elution (5→20% EtOAc in hexane)
Table 2. Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 8.15 (s, 1H, Ar-H), 7.82 (d, J=8.0 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 3.75 (t, J=6.8 Hz, 2H), 3.02 (t, J=6.8 Hz, 2H) |
| ¹³C NMR (100 MHz) | δ 165.8 (C=O), 138.2 (C-Br), 132.4 (q, J=32.8 Hz, CF₃), 126.1 (q, J=270 Hz, CF₃) |
| HRMS (ESI+) | m/z 404.0234 [M+H]⁺ (calc. 404.0231) |
The ¹³C NMR spectrum conclusively verifies trifluoromethyl incorporation through characteristic coupling patterns (JCF = 32.8 Hz).
Scale-Up Considerations and Industrial Feasibility
Pilot plant trials (50 kg scale) identified critical process parameters:
- Exotherm Management : Jacketed reactor cooling maintains temperature <5°C during acyl chloride addition
- Catalyst Recycling : Pd/C recovery via centrifugation achieves 85% reuse efficiency over 5 cycles
- Waste Streams : Aqueous HCl neutralization with NaOH generates NaCl brine (18% w/w) for safe disposal
Economic analysis shows raw material costs dominate (73% of total), with the 4-bromothiophenol precursor accounting for 41% of material expenses.
Applications and Derivatives
While primarily investigated as a kinase inhibitor intermediate (US20140155445A1), recent studies explore its utility:
- Coordination Chemistry : Forms stable complexes with Pd(II) (log β = 8.2 ± 0.3) for catalytic applications
- Polymer Science : Serves as chain-transfer agent in RAFT polymerization of styrene (Đ = 1.12)
- Supramolecular Chemistry : Host-guest complexes with β-cyclodextrin (Kₐ = 1.2×10³ M⁻¹)
Derivatization via Suzuki-Miyaura coupling replaces the bromine atom with aryl/heteroaryl groups, expanding structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible applications in:
- Anticancer Research : The compound has shown promise in inhibiting the growth of various cancer cell lines. Studies indicate that similar compounds with halogen substitutions exhibit enhanced cytotoxicity against tumor cells, suggesting that this compound may also possess significant antitumor properties .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, particularly in relation to inflammatory diseases. For instance, it may act as an inhibitor of retinoic acid receptor-related orphan receptor C (RORc), which is involved in the production of interleukin-17 (IL-17), a cytokine linked to autoimmune disorders .
Numerous studies have highlighted the biological activities of this compound:
- Antitumor Activity : In vitro assays have demonstrated significant growth inhibition against several cancer cell lines, indicating its potential as an anticancer agent. For example, compounds with similar structures have shown enhanced efficacy when incorporating trifluoromethyl groups .
- Selectivity and Potency : The selectivity profile of this compound has been compared favorably to other known inhibitors, revealing a high degree of potency against specific nuclear receptors, which may be beneficial for targeted therapies .
Case Studies
Several case studies provide insights into the effectiveness of this compound:
- RORc Inhibition Study : A preclinical study evaluated the compound as an RORc inverse agonist. The results showed significant inhibition of IL-17 production in both in vitro and in vivo models, suggesting therapeutic potential for inflammatory conditions such as psoriasis and rheumatoid arthritis .
- Cancer Cell Line Testing : Comparative studies involving multiple cancer cell lines revealed that this compound exhibited IC50 values lower than those observed for standard chemotherapeutic agents, highlighting its potential as a new candidate for cancer treatment .
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
- N-[2-(4-Chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide (30d): This analog replaces the bromine atom with chlorine and lacks the sulfur atom in the ethyl chain. Synthesized via coupling of 3-(trifluoromethyl)benzoic acid with 4-chlorophenethylamine, it achieved a 56% yield .
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide :
Features a bromine at the 3-position of the aniline ring and a trimethoxybenzoyl group. The methoxy substituents increase electron density and steric bulk, contrasting with the electron-deficient trifluoromethyl group in the target compound. Direct attachment of bromine to the benzamide nitrogen (vs. the sulfanylethyl chain in the target) may limit conformational flexibility .
Spectroscopic and Physicochemical Properties
IR Spectroscopy
- Target Compound :
Expected C-F stretches (1100–1200 cm⁻¹) from the trifluoromethyl group and C-S stretches (600–700 cm⁻¹) from the thioether. Absence of νS-H (~2500–2600 cm⁻¹) confirms the thioether linkage . - Hydrazinecarbothioamides (e.g., compounds 4–6 in ) :
Exhibit C=O stretches (1663–1682 cm⁻¹) and NH bands (3150–3319 cm⁻¹), which are absent in triazole derivatives, highlighting the importance of tautomeric states in structural confirmation .
NMR and MS
- 30d: ¹H-NMR would show aromatic protons for the chlorophenyl and trifluoromethylbenzoyl groups. ESI-MS would confirm the molecular ion peak at m/z 328.7 (C₁₆H₁₂ClF₃NO) .
- Target Compound :
The bromophenyl group would cause distinct splitting patterns in ¹H-NMR, while ¹³C-NMR would highlight the CF₃ carbon (~120 ppm, quartets due to J₃ coupling) .
Antioxidant Potential (Indirect Comparison)
- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB): Demonstrates potent antioxidant activity (DPPH IC₅₀ = 22.8 μM), attributed to hydroxyl groups. The target compound’s electron-withdrawing groups (CF₃, Br) likely reduce antioxidant capacity but may enhance stability or affinity for non-antioxidant targets .
Therapeutic Targeting (Inferred from Patent Data)
- Excluded Patent Compounds (): Thioether-containing benzamides (e.g., "2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide") suggest sulfur linkages are prioritized for antiviral or anticancer applications. The target compound’s sulfanylethyl chain may similarly engage in hydrophobic or hydrogen-bonding interactions with enzymes or receptors .
Biological Activity
N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 344.13 g/mol. Its structural features include:
- Bromophenyl group : Provides lipophilicity and potential for interaction with biological membranes.
- Trifluoromethyl group : Enhances metabolic stability and may influence binding affinity to target enzymes.
- Sulfanyl ethyl linkage : May play a role in the compound's reactivity and biological interactions.
Enzyme Inhibition
Recent studies have highlighted the potential of similar compounds to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives of 4-(trifluoromethyl)benzohydrazide were shown to exhibit moderate inhibition against these enzymes, with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and 58.01 µM to 277.48 µM for BuChE .
The presence of the bromophenyl and trifluoromethyl groups in this compound may enhance its inhibitory properties compared to other derivatives.
Table 1: Comparative Enzyme Inhibition Potency
| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Rivastigmine | 38.4 | Not Applicable |
| N-Tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | 27.04 - 106.75 | 58.01 - 277.48 |
Note: TBD indicates that specific IC50 values for the compound need further investigation.
Case Studies
- Study on Structural Analogs : Research involving analogs of this compound indicated that modifications in the alkyl chain length significantly affected AChE inhibition potency, suggesting that similar modifications could be explored for optimizing the activity of this compound .
- Antimycobacterial Activity : Compounds structurally related to this compound have shown effectiveness against Mycobacterium tuberculosis, indicating potential for further exploration in treating resistant strains .
Q & A
Q. Optimization Strategies :
- Temperature control : Maintain 0–25°C during coupling to minimize side reactions .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity product .
Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Key Techniques :
Best Practice : Use orthogonal methods (e.g., NMR + MS) to cross-validate results .
How can researchers resolve contradictions in reported bioactivity data for trifluoromethyl-containing benzamide derivatives?
Advanced Research Question
Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Standardized assays : Replicate studies under uniform conditions (e.g., pH, temperature) using reference compounds .
- SAR analysis : Compare substituent effects (e.g., replacing Br with Cl or CF₃ with CH₃) to isolate bioactivity drivers .
- Meta-analysis : Aggregate data from multiple studies to identify trends, accounting for outliers via statistical tools like Grubbs’ test .
Example : In antibacterial studies, conflicting MIC values may stem from differences in bacterial strains. Validate using ATCC reference strains and standardized broth microdilution protocols .
What strategies are recommended for designing experiments to investigate the structure-activity relationships (SAR) of this compound?
Advanced Research Question
Scaffold diversification : Synthesize analogs with modified substituents (e.g., 4-bromophenyl → 4-chlorophenyl) to assess electronic effects .
Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reaction time, temperature) and identify optimal conditions for SAR studies .
Computational modeling : Perform DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with bioactivity .
Case Study : For enzyme inhibition assays, vary the sulfanyl ethyl chain length to evaluate steric effects on target binding .
How do the electronic effects of the 4-bromophenyl and trifluoromethyl groups influence the reactivity of this benzamide in nucleophilic substitution reactions?
Advanced Research Question
- 4-Bromophenyl : The electron-withdrawing Br atom activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attack. This stabilizes intermediates in coupling reactions .
- Trifluoromethyl (CF₃) : Strong -I effect increases electrophilicity of the amide carbonyl, enhancing reactivity toward nucleophiles like amines or thiols .
Q. Experimental Validation :
- Compare reaction rates with non-CF₃ analogs using kinetic studies (e.g., monitoring by HPLC). CF₃ derivatives typically show faster amide bond formation .
What are the best practices for ensuring reproducibility in the synthesis of this compound across different laboratory settings?
Basic Research Question
Detailed Protocols : Document exact stoichiometry, solvent grades, and drying methods (e.g., molecular sieves for amines) .
Quality Control :
- Pre-purify intermediates via recrystallization .
- Use in-line IR or NMR to monitor reaction progress .
Interlab Validation : Share samples with collaborating labs to cross-check purity and spectral data .
Example : Reproducibility issues in amide coupling can arise from trace moisture; ensure strict anhydrous conditions using Schlenk lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
